![molecular formula C7H4BrNS B2629909 4-Bromothieno[2,3-c]pyridine CAS No. 1296224-08-2](/img/structure/B2629909.png)
4-Bromothieno[2,3-c]pyridine
Overview
Description
4-Bromothieno[2,3-c]pyridine is a heteroaromatic compound with the molecular formula C7H4BrNS. It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom attached to the fourth position of the thieno[2,3-c]pyridine ring system, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes .
Mode of Action
This compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The compound fits into the ATP-binding pocket of the kinase, inhibiting its activity . The ring nitrogen of this compound forms a hydrogen bond with a backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the downstream signaling pathways of GPCRs . .
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of GRK2 activity, leading to altered GPCR signaling . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
- Substituted thieno[2,3-c]pyridines with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Kinase Inhibitors : This compound serves as a building block for synthesizing various kinase inhibitors. Its ability to inhibit GRK2 makes it a candidate for developing treatments for conditions like cancer and cardiovascular diseases .
- Anticancer Activity : Research indicates that modifications of 4-Bromothieno[2,3-c]pyridine can enhance its potency against breast cancer cell lines. Studies have shown that certain derivatives exhibit low micromolar IC50 values against triple-negative breast cancer cells .
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Material Science
- Organic Semiconductors : The compound is utilized in developing organic semiconductors and conductive polymers due to its electronic properties. Its structural characteristics allow for effective charge transport in materials used for electronic applications.
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Chemical Biology
- Molecular Probes : It is employed in designing molecular probes and bioassays to study biological pathways. The ability of this compound to interact with specific proteins makes it useful for investigating cellular processes and disease mechanisms.
Case Studies
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Antimalarial Activity
- A study evaluated the antimalarial potential of various thienopyridine derivatives, including this compound. The compound displayed significant inhibitory effects on Plasmodium falciparum, suggesting its potential as a lead compound in antimalarial drug development.
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Cancer Cell Proliferation
- Research focused on the anticancer properties of derivatives of this compound showed that specific modifications could enhance their efficacy against breast cancer cell lines. The study found that the most promising derivative significantly reduced cell viability and proliferation in vitro while exhibiting minimal toxicity to non-tumorigenic cells .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: The parent compound without the bromine substitution.
4-Chlorothieno[2,3-c]pyridine: A similar compound with a chlorine atom instead of bromine.
4-Fluorothieno[2,3-c]pyridine: A fluorinated analog.
Uniqueness: 4-Bromothieno[2,3-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions
Biological Activity
4-Bromothieno[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core with a bromine atom at the 4-position. Its molecular formula is with a molecular weight of approximately 198.03 g/mol. The compound's unique structure contributes to its reactivity and biological activity.
Target of Action
The primary target of this compound is G protein-coupled receptor kinase 2 (GRK2) . This compound acts as an inhibitor by mimicking ATP, thereby interfering with GPCR signaling pathways, which are crucial for various physiological processes.
Mode of Action
The inhibition of GRK2 leads to altered downstream signaling pathways, impacting cellular responses associated with GPCR activation. This mechanism underscores the potential therapeutic applications of the compound in modulating GPCR-related diseases.
Biological Activities
This compound exhibits a range of biological activities:
- Antiplasmodial Activity : Research indicates that derivatives of thieno[2,3-c]pyridine show significant inhibition against Plasmodium species. For instance, compounds derived from this scaffold have demonstrated IC50 values in the low micromolar range against PfGSK-3, an essential enzyme for the proliferation of malaria parasites .
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Studies have indicated that it can inhibit cancer cell proliferation through various pathways, including the modulation of kinase activity related to tumor growth .
- Material Science Applications : Beyond biological applications, this compound is utilized in developing organic semiconductors and conductive polymers due to its unique electronic properties.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Antiplasmodial Activity (IC50) |
---|---|---|---|
This compound | C₈H₄BrN | Inhibitor of GRK2 | Low µM range |
4-Chlorothieno[2,3-c]pyridine | C₈H₄ClN | Chlorine substitution | Moderate activity |
Thieno[2,3-c]pyridine | C₇H₅N | Parent compound without halogen | Baseline for comparison |
Case Study 1: Antimalarial Activity
In a study evaluating various thienopyridine derivatives, this compound was found to inhibit the growth of Plasmodium falciparum with an IC50 value significantly lower than many existing antimalarial drugs. This finding highlights its potential as a lead compound in antimalarial drug development .
Case Study 2: Cancer Cell Proliferation
Another research effort focused on the anticancer properties of this compound derivatives. The study reported that certain modifications enhanced their potency against breast cancer cell lines, indicating that structural optimization could yield more effective therapeutic agents .
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDKBVSCMLJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CC(=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296224-08-2 | |
Record name | 4-bromothieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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